

# Technical Support Center: JNJ-46778212 Drug-Drug Interaction Potential

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## Compound of Interest

Compound Name: JNJ-46778212

Cat. No.: B15616216

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the drug-drug interaction (DDI) potential of **JNJ-46778212**. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work.

## Frequently Asked Questions (FAQs)

Q1: What is the potential of **JNJ-46778212** to inhibit major cytochrome P450 (CYP) enzymes?

Based on in vitro studies, **JNJ-46778212** demonstrates a low potential for inhibiting the major drug-metabolizing CYP enzymes. The half-maximal inhibitory concentration (IC<sub>50</sub>) values were found to be greater than 25  $\mu$ M for CYP1A2, CYP2C9, CYP2D6, and CYP3A4.<sup>[1]</sup> This suggests that at therapeutically relevant concentrations, **JNJ-46778212** is unlikely to cause clinically significant drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates of these enzymes.

Q2: Has **JNJ-46778212** been evaluated for time-dependent inhibition (TDI) of CYP enzymes?

Yes, in vitro studies have shown no time-dependent inhibition of CYP3A4 by **JNJ-46778212**.<sup>[1]</sup> TDI is a critical assessment as it can indicate the potential for a drug to cause a more potent and prolonged inhibition of an enzyme, which can increase the risk of adverse effects from co-administered drugs.

Q3: Does **JNJ-46778212** have the potential to induce the expression of CYP enzymes?

In vitro assessments have indicated that **JNJ-46778212** does not cause induction of CYP3A4. [1] Enzyme induction can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy.

Q4: Which CYP enzymes are primarily responsible for the metabolism of **JNJ-46778212**?

CYP phenotyping studies have identified CYP2D6 and CYP3A4 as the major enzymes contributing to the metabolism of **JNJ-46778212**. [1] Understanding the primary metabolic pathways is crucial for predicting potential DDIs where other co-administered drugs might inhibit or induce these specific enzymes, thereby affecting the clearance of **JNJ-46778212**.

Q5: What are the known metabolites of **JNJ-46778212**?

The major metabolite of **JNJ-46778212** is formed through p-hydroxylation of the western phenyl ring. [1] Importantly, this major metabolite has been shown to be inactive at the mGlu5 receptor, the pharmacological target of **JNJ-46778212**. [1]

Q6: Is there any information on the interaction of **JNJ-46778212** with drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?

Currently, there is no publicly available information from the searched results regarding the potential of **JNJ-46778212** to inhibit or be a substrate of key drug transporters such as P-gp or BCRP. Assessing interactions with these transporters is an important component of a thorough DDI evaluation, as they play a significant role in the absorption, distribution, and excretion of many drugs.

Q7: Are there any in vivo drug-drug interaction studies or clinical pharmacokinetic data available for **JNJ-46778212**?

The provided search results did not contain any in vivo DDI studies or detailed clinical pharmacokinetic data for **JNJ-46778212**. While in vitro data provide a valuable initial assessment, in vivo studies are essential to confirm the clinical relevance of any potential interactions.

## Data Summary

The following table summarizes the quantitative data on the in vitro interaction of **JNJ-46778212** with major CYP enzymes.

CYP Isoform	IC50 (μM)	Time-Dependent Inhibition (TDI)	Induction
CYP1A2	>25	Not Reported	Not Reported
CYP2C9	>25	Not Reported	Not Reported
CYP2D6	>25	Not Reported	Not Reported
CYP3A4	>25	No	No

## Experimental Protocols

### In Vitro CYP Inhibition Assay (IC50 Determination)

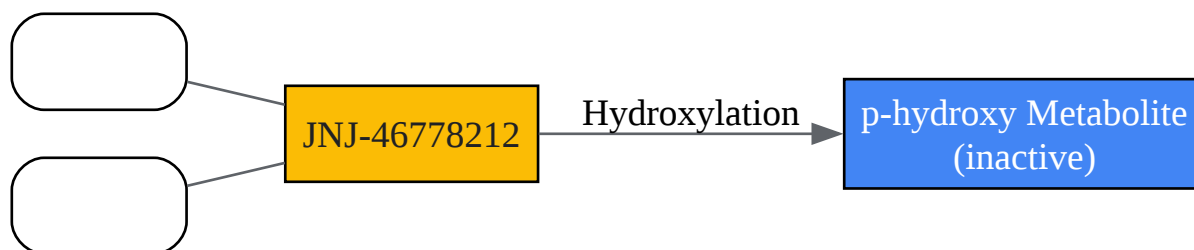
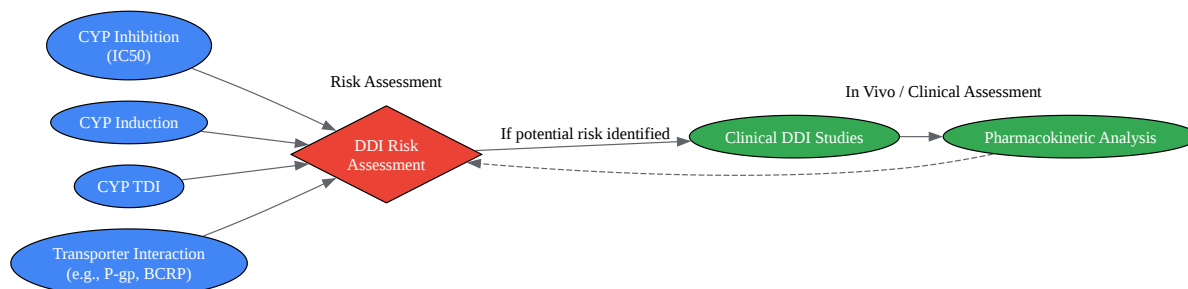
- Objective: To determine the concentration of **JNJ-46778212** that causes 50% inhibition of the activity of specific CYP isoforms.
- Methodology:
  - Test System: Human liver microsomes (HLM) are used as the source of CYP enzymes.
  - Incubation: A specific probe substrate for each CYP isoform is incubated with HLM in the presence of a range of concentrations of **JNJ-46778212**. A vehicle control (without **JNJ-46778212**) is also included.
  - Cofactor: The reaction is initiated by adding the cofactor NADPH.
  - Quenching: The reaction is stopped after a specified incubation time by adding a quenching solution (e.g., acetonitrile).
  - Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Data Analysis: The rate of metabolite formation in the presence of **JNJ-46778212** is compared to the vehicle control. The IC50 value is calculated by fitting the data to a four-

parameter logistic equation.

### In Vitro CYP Induction Assay

- Objective: To assess the potential of **JNJ-46778212** to induce the expression of CYP enzymes.
- Methodology:
  - Test System: Cryopreserved human hepatocytes are cultured to form a monolayer.
  - Treatment: The hepatocytes are treated with various concentrations of **JNJ-46778212**, a vehicle control, and known positive control inducers for a period of 48-72 hours.
  - Endpoint Measurement:
    - Enzyme Activity: After the treatment period, the cells are incubated with a probe substrate for the specific CYP isoform, and the formation of the metabolite is measured by LC-MS/MS to determine the catalytic activity.
    - mRNA Expression: Alternatively, the cells can be harvested, and the relative mRNA levels of the target CYP gene can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
  - Data Analysis: The fold induction of enzyme activity or mRNA expression at each concentration of **JNJ-46778212** is calculated relative to the vehicle control.

## Visualizations



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## References

- 1. bioivt.com [bioivt.com]
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